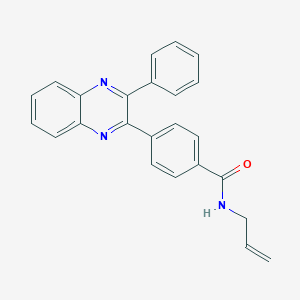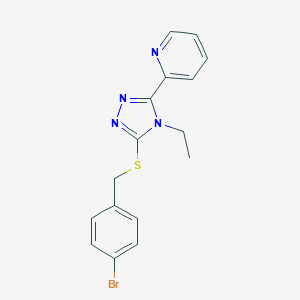![molecular formula C15H14BrNO4S B385636 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide CAS No. 708289-50-3](/img/structure/B385636.png)
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide, also known as BMS-599626, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery.
Wirkmechanismus
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide works by inhibiting the activity of specific enzymes and proteins, such as phosphodiesterases and cytokines, which play a role in various disease processes. By blocking these targets, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can reduce inflammation, suppress the immune system, and inhibit tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can have a range of biochemical and physiological effects, depending on the target it is inhibiting. For example, in cancer cells, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can induce apoptosis (cell death) and inhibit cell proliferation. In inflammatory conditions, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can reduce the production of cytokines and chemokines, which are responsible for the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide. For example, further studies could investigate its potential as a therapeutic agent for specific diseases, such as cancer or autoimmune disorders. Additionally, researchers could explore the use of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide in combination with other drugs or therapies to enhance its efficacy. Finally, more research is needed to fully understand the mechanism of action of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide and how it interacts with different targets in the body.
Conclusion
In conclusion, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide is a promising chemical compound with potential applications in drug discovery. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for studying various disease processes. While there are limitations to its use in lab experiments, further research could uncover new applications and potential therapeutic uses for this compound.
Synthesemethoden
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 3-methylphenol in the presence of a base, followed by acetylation with acetic anhydride and a deprotection step using hydrogen fluoride. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of certain enzymes and proteins makes it a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-22(19,20)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGPTRYXDJNET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B385555.png)
![5-[(2-Chlorobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385556.png)

![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B385561.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B385562.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B385563.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B385566.png)

![N-(2,5-dichlorophenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B385568.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B385569.png)
![2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B385570.png)
![N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385571.png)
![N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385575.png)